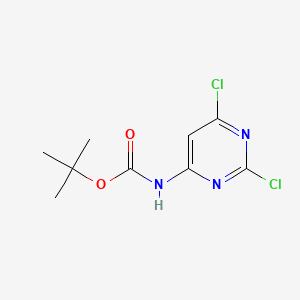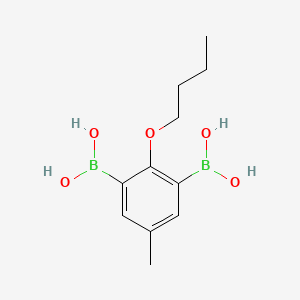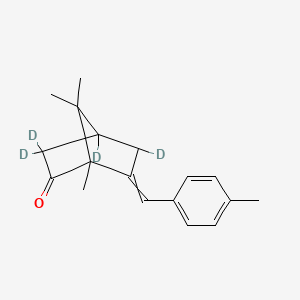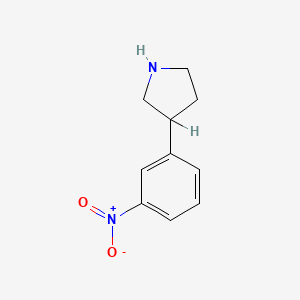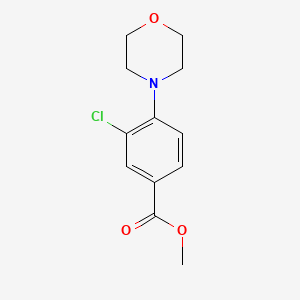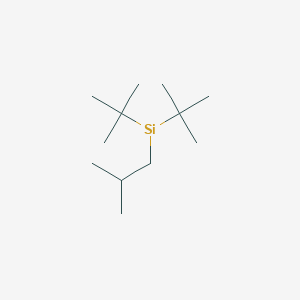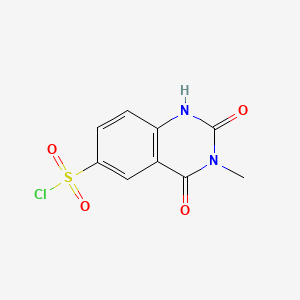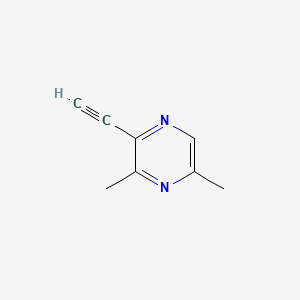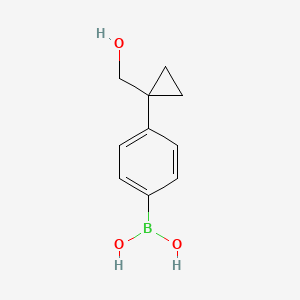
4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid is a key intermediate compound used in the biomedical industry. It plays a crucial role in the development of drugs to treat various diseases . This product serves as a building block in the synthesis of novel pharmaceutical compounds targeting cancer, diabetes, and autoimmune disorders .
Molecular Structure Analysis
The molecular structure of 4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid is represented by the SMILES stringOCC1(CC1)c2ccc(cc2)B(O)O . The empirical formula is C10H13BO3 and the molecular weight is 192.02 . Physical And Chemical Properties Analysis
4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid is a solid . The empirical formula isC10H13BO3 and the molecular weight is 192.02 .
Applications De Recherche Scientifique
Boronic Acids in Organic Synthesis
Boronic acids, such as phenylboronic acid , are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . They are commonly used in Suzuki-Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Suzuki-Miyaura Coupling
The Suzuki-Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Synthesis of Biologically Active Compounds
Boronic acids are also involved in the synthesis of biologically active compounds . For example, they have been used in the synthesis of imidazo [4,5-b]pyrazin-2-ones for use as mTOR kinase inhibitors and human immunodeficiency virus protease inhibitors with activity against resistant viruses .
Drug Development
- Field : Pharmaceutical Sciences
- Application : This compound serves as a building block in the synthesis of novel pharmaceutical compounds targeting cancer, diabetes, and autoimmune disorders .
- Method : The unique structure of this compound enables the modification of drug molecules, enhancing their binding affinity and therapeutic efficacy .
- Results : While specific results or outcomes are not provided, the implication is that the use of this compound can lead to the development of more effective drugs .
Suzuki-Miyaura Coupling
- Field : Organic Chemistry
- Application : This compound, like other boronic acids, can be used in Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
- Method : The Suzuki-Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Results : While specific results or outcomes are not provided, the implication is that this reaction is a key method for forming carbon-carbon bonds in organic synthesis .
Safety And Hazards
Propriétés
IUPAC Name |
[4-[1-(hydroxymethyl)cyclopropyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c12-7-10(5-6-10)8-1-3-9(4-2-8)11(13)14/h1-4,12-14H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZPBFYCGLSBAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CC2)CO)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675255 |
Source


|
| Record name | {4-[1-(Hydroxymethyl)cyclopropyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid | |
CAS RN |
1217501-10-4 |
Source


|
| Record name | {4-[1-(Hydroxymethyl)cyclopropyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

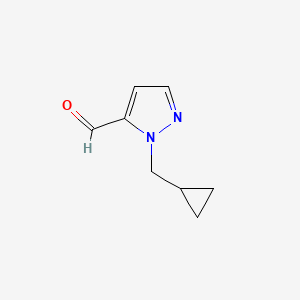
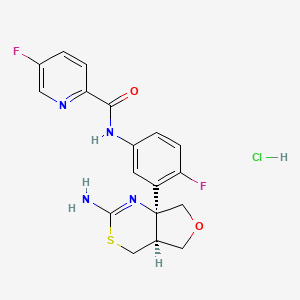
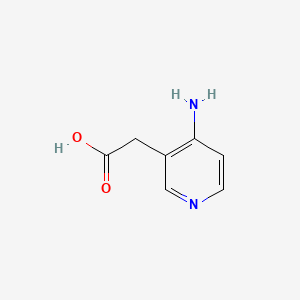
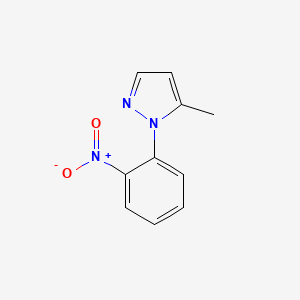
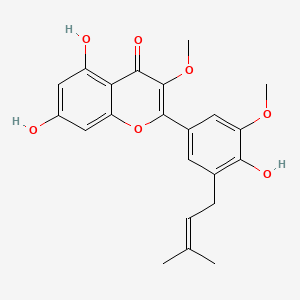
![[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B580912.png)
